molecular formula C26H50N6O15 B1514463 1,3''-Di-HABA Kanamycin A CAS No. 197909-66-3

1,3''-Di-HABA Kanamycin A

Cat. No.: B1514463
CAS No.: 197909-66-3
M. Wt: 686.7 g/mol
InChI Key: YJEDOCBINAXBLM-ZFLVPIEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3''-Di-HABA Kanamycin A is a useful research compound. Its molecular formula is C26H50N6O15 and its molecular weight is 686.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,5S)-5-amino-2-[(2S,4S,5S)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-9-5-8(30)21(46-26-19(40)18(39)16(37)12(6-29)44-26)20(41)22(9)47-25-17(38)14(15(36)13(7-33)45-25)32-24(43)11(35)2-4-28/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12?,13?,14-,15+,16+,17?,18?,19?,20?,21?,22-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEDOCBINAXBLM-ZFLVPIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)NC(=O)C(CCN)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1N)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)NC(=O)[C@H](CCN)O)O)NC(=O)[C@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747631
Record name (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-4-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-2-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197909-66-3
Record name (2S)-4-Amino-N-{(1R,2S,5S)-5-amino-4-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-2-[(3-{[(2S)-4-amino-2-hydroxybutanoyl]amino}-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 1,3''-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3''-Di-HABA Kanamycin A. Kanamycin A, a potent aminoglycoside antibiotic, inherently lacks a significant UV chromophore, posing a considerable challenge for analysis by conventional HPLC-UV detection[1][2]. The derivatization with two L-4-amino-2-hydroxybutyric acid (HABA) moieties introduces chromophoric groups, significantly enhancing UV detectability and improving chromatographic performance on reversed-phase columns[]. This method is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for purity assessment, stability studies, and quality control of this compound, a critical reference standard and potential process-related impurity in the synthesis of modified aminoglycosides[4][5].

Introduction: Overcoming the Aminoglycoside Analytical Challenge

Aminoglycosides are a class of broad-spectrum antibiotics essential for treating severe bacterial infections. However, their highly polar nature and lack of UV-absorbing moieties make their analysis complex, often requiring specialized techniques like mass spectrometry (MS), evaporative light-scattering detection (ELSD), or pulsed amperometric detection (PAD)[6]. While effective, these methods can be resource-intensive.

Pre-column derivatization is a well-established strategy to overcome these limitations for routine analysis in a quality control environment[7]. The synthesis of amikacin, for instance, involves the acylation of a single amino group on the Kanamycin A molecule with L-HABA[8][9]. The compound this compound, featuring two HABA groups, represents a key related substance in such processes. The addition of HABA not only improves chromatographic retention on reversed-phase media but also imparts a UV chromophore, enabling sensitive and specific detection using standard HPLC-UV systems[]. This application note provides a comprehensive, self-validating protocol for its analysis.

Principle of the Method

This method employs reversed-phase HPLC with UV detection. The fundamental challenge with underivatized aminoglycosides is their poor retention on nonpolar C18 stationary phases due to their high polarity. The two HABA groups on this compound increase its hydrophobicity, allowing for effective retention and separation on a C18 column.

The mobile phase consists of a phosphate buffer and acetonitrile. The buffer, maintained at a slightly acidic pH, serves a critical function: it ensures the consistent protonation of the multiple amino groups present on the molecule. This controlled ionization state prevents peak tailing and shifting retention times, leading to sharp, symmetrical peaks. A gradient elution, starting with a high aqueous content and gradually increasing the organic modifier (acetonitrile), ensures that the analyte is eluted efficiently with good resolution from potential impurities. Detection is performed at 230 nm, where the derivatized molecule exhibits adequate absorbance, offering a balance of sensitivity and selectivity[10][11].

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), Analytical Grade

  • pH Adjustment: Phosphoric acid (85%), Analytical Grade

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.

  • Analytical Column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Zorbax Extend C18, XBridge C18, or equivalent). The use of columns resistant to a wide pH range is beneficial for method robustness[].

Chromatographic Conditions

All quantitative parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Step-by-Step Protocol

A. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.22 µm nylon filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE filter if necessary.

B. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A. This solution is used for calibration and system suitability checks.

C. Sample Preparation:

  • Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with deionized water.

  • Perform a subsequent 1:10 dilution with Mobile Phase A to achieve a target concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Before initiating any sample analysis, the chromatographic system must be verified for adequate performance. This is a self-validating step to ensure the reliability of the results.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard solution (100 µg/mL).

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) ≤ 2.0% for peak areaDemonstrates the precision of the analytical system over multiple injections.

Method Validation and Expected Performance

This method should be fully validated according to ICH Q2(R1) guidelines before its implementation in a regulated environment. The following table summarizes the key validation parameters and typical expected outcomes for this assay.

Validation ParameterTypical Specification
Specificity No interference from blank or related impurities at the retention time of the main peak.
Linearity R² ≥ 0.999 over a range of 10-200 µg/mL.
Accuracy (Recovery) 98.0% - 102.0% for spiked samples.
Precision (Repeatability) RSD ≤ 1.0% for peak area.
Limit of Detection (LOD) ~0.3 µg/mL (Signal-to-Noise ratio of 3:1).
Limit of Quantitation (LOQ) ~1.0 µg/mL (Signal-to-Noise ratio of 10:1).

Visualized Workflow

The entire analytical process, from preparation to final data analysis, is outlined in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Mobile Phase & Reagent Preparation standard Standard Solution (100 µg/mL) reagents->standard sample Sample Solution (100 µg/mL) reagents->sample system_prep HPLC System Equilibration sst System Suitability (5 Injections) system_prep->sst analysis Sequence Run (Blank, Standards, Samples) sst->analysis integration Chromatogram Integration analysis->integration calculation Quantitation & Report Generation integration->calculation

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and accessible means for the analysis of this compound. By leveraging the UV-active properties imparted by the HABA derivative groups, this method circumvents the common analytical difficulties associated with aminoglycosides. The protocol is designed to be self-validating through rigorous system suitability criteria, ensuring high-quality, reproducible data suitable for quality control, stability testing, and research applications in the pharmaceutical industry.

References

  • BOC Sciences. This compound Sulfate. BOC Sciences.

  • Al-Amoud, F. I. (2008). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. Journal of AOAC International, 91(5), 1059-1065.

  • Al-Amoud, F. I. (2008). Analysis of kanamycin A in human plasma and in oral dosage form by derivatization with 1-naphthyl isothiocyanate and high-performance liquid chromatography. ResearchGate.

  • Mustafa, G., et al. (2016). Liquid Chromatographic Assay for the Analysis of Kanamycin sulphate nanoparticles in Rat after intramuscular administration. Journal of Applied Pharmaceutical Science, 6(8), 195-202.

  • Aquigen Bio Sciences. This compound. Aquigen Bio Sciences.

  • Samanidou, V., & Evaggelopoulou, E. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1948.

  • Blanchaert, B., et al. (2017). Assay of Kanamycin A by HPLC with Direct UV Detection. ResearchGate.

  • Fu, R. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent Technologies Application Note.

  • Thermo Fisher Scientific. (n.d.). Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Thermo Fisher Scientific Application Note 267.

  • Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197-204.

  • LCGC International. (2011). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International.

  • Sofiqul, I., et al. (2020). Analytical methods for the determination of aminoglycosides antibiotics by chromatographic technique. International Journal of Pharmacy and Pharmaceutical Sciences, 12(4), 1-8.

  • Li, Y., et al. (2021). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 10(11), 2796.

Sources

Application Note: A Robust Strategy for the Analytical Method Development and Validation for Amikacin and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust analytical method for the determination of amikacin and its related impurities. Amikacin, a potent aminoglycoside antibiotic, poses significant analytical challenges due to its high polarity and lack of a UV chromophore. We will explore various analytical strategies, culminating in a detailed protocol for a modern approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). This guide provides field-proven insights into method development, explains the rationale behind experimental choices, and furnishes detailed protocols for method implementation, forced degradation studies, and validation in accordance with regulatory standards.

Introduction: The Analytical Challenge of Amikacin

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a critical therapeutic agent for treating severe Gram-negative bacterial infections. The control of impurities in the amikacin drug substance and product is paramount to ensure its safety and efficacy, a mandate stipulated by regulatory bodies such as the FDA and EMA.[3][4][5] However, the physicochemical properties of amikacin present formidable challenges to the analytical scientist:

  • Lack of a Chromophore: Amikacin does not absorb ultraviolet (UV) light, rendering standard HPLC-UV detection methods ineffective without derivatization.[1][6][7]

  • High Polarity: As a highly polar and hydrophilic molecule, amikacin exhibits poor retention on conventional reversed-phase (RP-HPLC) columns.[8][9]

  • Complex Impurity Profile: Impurities can originate from the manufacturing process (e.g., the precursor kanamycin, by-products from the acylation step) or from degradation.[10][11] The European Pharmacopoeia, for instance, lists several potential impurities.[10]

This note details a strategic approach to overcome these challenges, leading to a reliable and sensitive method suitable for quality control and stability testing.

Strategic Method Development: Causality and Choices

A successful method for amikacin impurity profiling hinges on a logical selection of chromatographic mode and detection technique. The development process involves a careful evaluation of available technologies to address the specific challenges posed by the analyte.

MethodDevelopmentStrategy cluster_Challenges Analytical Challenges cluster_Solutions Potential Solutions cluster_ChromaOptions Chromatography Options cluster_DetectOptions Detection Options C1 High Polarity (Poor RP Retention) S1 Chromatography Mode C1->S1 C2 No UV Chromophore (Poor UV Detection) S2 Detection Technique C2->S2 CO1 Ion-Pair RP-HPLC S1->CO1 address CO2 HILIC S1->CO2 address DO1 Pre-Column Derivatization + UV/Fluorescence S2->DO1 address DO2 Direct Detection: CAD, ELSD, MS S2->DO2 address R1 Chosen Path: Robust & Direct CO2->R1 DO2->R1

Caption: Workflow for analytical method development strategy.

Overcoming Poor Retention: HILIC vs. Ion-Pairing

To retain amikacin on a stationary phase, one must either modify the analyte's interaction or change the chromatographic mode.

  • Ion-Pair Reversed-Phase (IP-RP): This technique introduces an ion-pairing reagent (e.g., nonafluoropentanoic acid) to the mobile phase, which forms a neutral complex with the charged amikacin molecule, thereby increasing its retention on a C18 column.[12] While effective, this approach can suffer from long column equilibration times and potential contamination of the HPLC system, making it less ideal for high-throughput QC environments.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the superior choice for highly polar compounds.[8][13][14] It utilizes a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water-enriched layer forms on the stationary phase surface, and polar analytes like amikacin are retained via partitioning between this aqueous layer and the bulk organic mobile phase.[13] This mechanism provides excellent retention and selectivity for amikacin and its polar impurities.

Solving the Detection Dilemma: Direct vs. Indirect Methods
  • Pre-Column Derivatization: This traditional approach involves a chemical reaction to attach a UV-active or fluorescent tag to amikacin's primary amine groups.[15] Reagents like Hantzsch reagent, ninhydrin, or FMOC-Cl have been successfully used.[15][16][17] However, derivatization adds complexity, time, and potential sources of error to the workflow, including incomplete reactions and derivative instability.[16]

  • Direct Detection with Universal Detectors: Modern universal detectors bypass the need for a chromophore.

    • Charged Aerosol Detector (CAD): The column eluent is nebulized into fine droplets, the solvent is evaporated, and the remaining non-volatile analyte particles are charged and measured by an electrometer.[6][18] CAD provides a near-uniform response for non-volatile compounds, making it excellent for impurity quantification when reference standards are unavailable.[19]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD involves nebulization and solvent evaporation. The resulting analyte particles then scatter a light beam, and the scattered light is measured.[20][21] It is a robust alternative for detecting any compound less volatile than the mobile phase.[12]

    • Mass Spectrometry (MS): LC-MS provides unparalleled sensitivity and specificity, enabling definitive identification of impurities based on their mass-to-charge ratio.[22][23] It is the gold standard for characterization but may be overly complex for routine QC.

Application Protocol: HILIC-CAD Method for Amikacin Impurities

This protocol details a validated HILIC method with Charged Aerosol Detection.

Materials and Instrumentation
  • Instrumentation: UHPLC or HPLC system equipped with a column oven, autosampler, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD).

  • Column: A HILIC phase column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade or higher), Ammonium formate (LC-MS grade), Formic acid (LC-MS grade), and USP-grade Purified Water.

  • Reference Standards: Amikacin USP Reference Standard and available impurity standards (e.g., Kanamycin).

Step-by-Step Experimental Protocol

1. Preparation of Mobile Phases:

  • Mobile Phase A (Aqueous): Prepare a 100 mM Ammonium Formate solution in water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

2. Preparation of Standard and Sample Solutions:

  • Diluent: Acetonitrile/Water (90:10 v/v). Note: Using a diluent with high organic content is crucial in HILIC to prevent peak distortion.

  • Amikacin Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve Amikacin Reference Standard in the diluent.

  • Impurity Stock Solutions (e.g., Kanamycin, 0.5 mg/mL): Prepare individual stock solutions of known impurities in the diluent.

  • System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of Amikacin and 5 µg/mL of Kanamycin (representing 1.0% impurity) from the stock solutions.

  • Test Sample Preparation: Prepare the amikacin drug substance or product to a final nominal concentration of 0.5 mg/mL in the diluent.

3. Chromatographic and Detector Conditions:

ParameterSettingRationale
Column Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides excellent retention and selectivity for polar, basic compounds.
Mobile Phase A 100 mM Ammonium Formate, pH 3.0Buffered aqueous phase to control analyte ionization and improve peak shape.
Mobile Phase B AcetonitrileWeak solvent in HILIC, enables retention.
Gradient 0-1.0 min: 95% B; 1.0-8.0 min: 95% to 70% B; 8.0-8.1 min: 70% to 95% B; 8.1-10.0 min: 95% BGradient elution ensures separation of early-eluting impurities and elution of amikacin.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2.0 µLSmall volume to minimize injection solvent effects.
CAD Evap. Temp. 35 °COptimized to evaporate the mobile phase without degrading the analyte.[18]
CAD Gas Pressure 35 psi (Nitrogen)Standard setting for nebulization.
CAD Power Function 1.0 (or as optimized)May require optimization to linearize the response across the desired concentration range.[6][18]

4. System Suitability Testing (SST): Before sample analysis, inject the SSS in replicate (n=5). The system is deemed suitable for use if the following criteria are met.

SST ParameterAcceptance Criteria
Resolution Resolution between Amikacin and Kanamycin peaks > 2.0
Peak Asymmetry (Tailing Factor) Tailing factor for the Amikacin peak between 0.8 and 1.5
Theoretical Plates > 5000 for the Amikacin peak
Precision RSD for peak area of replicate Amikacin injections ≤ 2.0%

Method Specificity and Forced Degradation

To establish the stability-indicating capability of the method, forced degradation studies must be performed.[24][25] A solution of amikacin (e.g., 0.5 mg/mL) is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: Treat with 0.1 M HCl at 80 °C for 2 hours, then neutralize.[26]

  • Base Hydrolysis: Treat with 0.1 M NaOH at 80 °C for 2 hours, then neutralize.[26]

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.[26]

  • Thermal Stress: Expose solid drug substance to 70 °C for 48 hours.[26]

  • Photolytic Stress: Expose solid drug substance to light (ICH Q1B conditions).[24]

The stressed samples are then analyzed using the developed method. The method is considered specific if the degradation products are well-resolved from the amikacin peak and from each other, and if peak purity analysis (using a DAD or MS detector) confirms the homogeneity of the amikacin peak.

Method Validation Protocol

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.

ValidationWorkflow Start Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Quantitation LOD & LOQ Start->Quantitation Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Quantitation->Report Robustness->Report

Caption: Workflow for the method validation process.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze stressed samples. Assess peak purity.No interference at the retention time of amikacin and known impurities.
Linearity Analyze solutions from LOQ to 150% of the impurity specification limit. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99. May require a non-linear fit (e.g., quadratic or log-log) for CAD.[18][27]
Accuracy Spike drug product with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate.Mean recovery between 80.0% and 120.0% for each impurity.
Precision (Repeatability) Analyze 6 replicate preparations of a sample spiked at the 100% specification limit.RSD ≤ 10.0%.
Precision (Intermediate) Repeatability test performed by a different analyst on a different day or with a different instrument.RSD ≤ 15.0%.
LOQ Determine the lowest concentration that meets accuracy and precision criteria (e.g., S/N ratio > 10).[18]Recovery 80-120%, Precision RSD ≤ 15%.
Robustness Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temp ±2°C, % organic ±2%).System suitability criteria must be met. No significant change in results.

Conclusion

The analytical chemistry of amikacin requires a thoughtful and modern approach. By leveraging the selectivity of HILIC for polar compounds and the universality of Charged Aerosol Detection, it is possible to develop a highly robust, sensitive, and direct method for impurity profiling. This application note provides the strategic framework and detailed protocols necessary for researchers and drug development professionals to successfully implement and validate a method that ensures the quality and safety of amikacin products, meeting stringent global regulatory expectations.

References

  • Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science. [Link]

  • Blanchaert, B., et al. (n.d.). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. [Link]

  • Shehzadi, N., et al. (n.d.). Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Haggag, R. S., Shaalan, R. A., & Belal, T. S. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. ResearchGate. [Link]

  • Ullah, N., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences. [Link]

  • Haggag, R. S., et al. (2013). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. PubMed. [Link]

  • Shaikh, S., et al. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]

  • (Patent). Detection method for impurities in amikacin sulfate injection.
  • Jalalpure, S. S., et al. (2018). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods. [Link]

  • Wang, Z., et al. (2014). Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. RSC Publishing. [Link]

  • Zhang, Y., et al. (2014). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Journal of Chromatographic Science. [Link]

  • Ullah, N., et al. (n.d.). UV-Visible scan of aqueous solution of amikacin sulphate (AS). ResearchGate. [Link]

  • Dousa, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Blasko, A., et al. (2018). Amikacin analysis and aerosol particle size distribution (aPSD) determination using charged aerosol detector (CAD). Atlas of Science. [Link]

  • Pharmaffiliates. (n.d.). Amikacin-Impurities. Pharmaffiliates. [Link]

  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Agilent. [Link]

  • ResearchGate. (n.d.). HILIC applications in the analysis of aminoglycosides. ResearchGate. [Link]

  • Blasko, A., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]

  • ResearchGate. (2020). Regulatory aspects of Impurity profiling. ResearchGate. [Link]

  • ResearchGate. (2014). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]

  • precisionFDA. (n.d.). AMIKACIN. precisionFDA. [Link]

  • Lin, C., et al. (2020). A robust LC–MS/MS method for amikacin: application to cellular uptake and pharmacokinetic studies. Bioanalysis. [Link]

  • FDA. (2020). ANDAs: Impurities in Drug Products. FDA. [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Galanaki, A. G., et al. (2007). Development and validation of a novel LC non-derivatization method for the determination of amikacin in pharmaceuticals based on evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Haidar Ahmad, I. A., et al. (n.d.). Various methods of quantitation the CAD response for amikacin sample. ResearchGate. [Link]

  • PubChem. (n.d.). Amikacin. PubChem. [Link]

  • gmp-compliance.org. (2012). New EMA Guideline on Specifications for Impurities in Antibiotics. gmp-compliance.org. [Link]

  • Blasko, A., et al. (2018). Amikacin analysis and aerosol particle size distribution (aPSD) determination using charged aerosol detector (CAD). Novartis OAK. [Link]

  • Talele, T. T., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]

  • RAPS. (2012). Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes. RAPS. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

Sources

Application Note: Strategies for Mobile Phase Selection in the Separation of Kanamycin and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed examination of mobile phase compositions for the chromatographic separation of kanamycin and its structurally related derivatives. Kanamycin, an aminoglycoside antibiotic, presents significant analytical challenges due to its high polarity, lack of a strong UV chromophore, and the presence of multiple basic amine groups. This document explores three primary chromatographic strategies: Ion-Pairing Reversed-Phase Chromatography (IP-RP), Hydrophilic Interaction Chromatography (HILIC), and High-Performance Anion-Exchange Chromatography (HPAE-C). For each technique, we will delve into the mechanistic principles, explain the rationale behind mobile phase component selection, and provide detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the expertise to develop robust, selective, and efficient analytical methods for these critical compounds.

The Analytical Challenge of Kanamycin

Kanamycin is typically a mixture of Kanamycin A, the major component, and minor related substances like Kanamycin B and C.[1] These molecules are characterized by multiple amino and hydroxyl groups, rendering them extremely hydrophilic and polycationic at neutral to acidic pH.[1] This chemistry poses two main problems for traditional reversed-phase HPLC:

  • Poor Retention: The high polarity of kanamycin derivatives leads to very weak interaction with nonpolar stationary phases (like C18), resulting in elution at or near the solvent front.

  • Poor Peak Shape: The multiple basic amine groups can interact strongly and non-specifically with residual silanols on silica-based columns, leading to severe peak tailing.

Furthermore, the absence of a significant UV-absorbing chromophore necessitates alternative detection methods such as Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), each of which places specific constraints on mobile phase composition.[1][2]

Strategy 1: Ion-Pairing Reversed-Phase Chromatography (IP-RP)

IP-RP is a widely used technique to enhance the retention of ionic and highly polar compounds on reversed-phase columns.

2.1. Mechanism of Separation An ion-pairing reagent, typically a hydrophobic molecule with an opposite charge to the analyte, is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte in solution, which is then retained by the hydrophobic stationary phase. Alternatively, the hydrophobic tail of the ion-pairing reagent partitions into the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte.

2.2. Mobile Phase Composition: A Deep Dive

  • The Ion-Pairing Reagent (IPR): The choice of IPR is critical. For the cationic kanamycin, an anionic IPR is required.

    • Perfluorinated Carboxylic Acids (PFCAs): Heptafluorobutyric acid (HFBA) and Nonafluoropentanoic acid (NFPA) are common choices.[1] Their fluorinated chains provide strong hydrophobicity for retention, and they are volatile, making them compatible with MS detection. Concentrations typically range from 10-20 mM.[1]

    • Trifluoroacetic Acid (TFA): While volatile and useful for improving peak shape, TFA is a weaker ion-pairing agent than HFBA. It is also known to cause significant ion suppression in electrospray ionization (ESI) MS.[3]

    • Alkyl Sulfonates: Sodium octanesulfonate is effective for retention but is non-volatile, limiting its use to UV or electrochemical detection methods.[4]

  • Organic Modifier: Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used. The concentration of the organic modifier is adjusted to control the elution strength.

  • pH Control: The mobile phase pH must be controlled to ensure consistent ionization of both the kanamycin derivatives (pKa ~7.2) and the IPR. A slightly acidic pH (e.g., pH 2-4 using formic or acetic acid) ensures the amine groups on kanamycin are fully protonated and available for ion-pairing.

2.3. Data Presentation: Comparison of IP-RP Mobile Phases

Ion-Pairing ReagentTypical ConcentrationDetection CompatibilityKey AdvantagesKey Disadvantages
HFBA 10-20 mMMS, ELSD, UV (low λ)Strong retention, good peak shape, MS-compatibleHigher cost, potential for long-term column contamination
NFPA 10 mMMS, ELSD, UV (low λ)Very strong retention for highly polar analytesStronger column retention can require more rigorous washing
TFA 0.1% (v/v)UV, ELSDGood peak shape, volatileWeak ion-pairing, causes severe ion suppression in MS
Sodium Octanesulfonate 0.5 g/LPED, UVExcellent retention and separationNon-volatile, not compatible with MS or ELSD

2.4. Experimental Protocol: IP-RP-LC-MS Method

  • Mobile Phase A Preparation (Aqueous): Prepare a 20 mM solution of Heptafluorobutyric acid (HFBA) in high-purity water.

  • Mobile Phase B Preparation (Organic): Prepare a 20 mM solution of HFBA in HPLC-grade Acetonitrile.

  • Column: C18 Reversed-Phase Column (e.g., 150 x 2.1 mm, 3.5 µm).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 50% B

    • 15-17 min: Ramp to 95% B (Column Wash)

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-30 min: Re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection: ESI-MS (Positive Ion Mode).

  • System Suitability: Inject a standard containing Kanamycin A and Kanamycin B. The resolution between the two peaks should be greater than 1.5. The tailing factor for Kanamycin A should be less than 2.0.

Strategy 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase chromatography.

3.1. Mechanism of Separation In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in a non-polar organic solvent (typically >70% acetonitrile). A water-rich layer is adsorbed onto the surface of the stationary phase. Analyte retention is based on the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.

3.2. Mobile Phase Composition: A Deep Dive

  • Organic Solvent: Acetonitrile is the overwhelming choice for HILIC. Its aprotic nature facilitates the formation of the aqueous layer on the stationary phase.

  • Aqueous Component & Buffer: This component drives the elution. The choice of buffer is critical for peak shape and MS compatibility.

    • Ammonium Formate/Acetate: These are the most common HILIC buffers. They are volatile, providing excellent compatibility with MS detection, and offer good buffering capacity in the typical HILIC pH range (pH 3-6).[5][6] A typical concentration is 10-20 mM in the aqueous portion of the mobile phase.

    • Acid Modifiers: Formic acid or acetic acid (e.g., 0.1%) are often added to control pH and improve peak shape by ensuring the analytes are consistently protonated.[7]

  • pH and Ionic Strength: Small changes in pH and ionic strength (buffer concentration) can significantly impact selectivity in HILIC, as they can alter both analyte and stationary phase ionization states. Higher buffer concentrations can decrease retention due to the salt ions competing with the analyte for interaction with the stationary phase.

3.3. Data Presentation: Comparison of HILIC Stationary Phases & Mobile Phases

Stationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Separation Principle
Amide 0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrilePrimarily partitioning and hydrogen bonding.
Zwitterionic (ZIC-HILIC) 10 mM Ammonium Formate, pH 3.0AcetonitrilePartitioning plus weak ionic interactions. Offers unique selectivity.
Bare Silica 10 mM Ammonium Acetate, pH 5.0AcetonitrilePartitioning and strong ionic interactions with silanol groups.

3.4. Experimental Protocol: HILIC-LC-MS Method

  • Mobile Phase A Preparation (Aqueous): Prepare a solution of 0.1% Formic Acid in high-purity water.

  • Mobile Phase B Preparation (Organic): Prepare a solution of 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Column: Amide-based HILIC Column (e.g., Waters Acquity BEH Amide, 100 x 2.1 mm, 1.7 µm).[7]

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: Ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12-13 min: Return to 95% B

    • 13-20 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ESI-MS (Positive Ion Mode).

  • System Suitability: Ensure baseline separation between Kanamycin A, B, and C. Peak tailing should be below 1.8 for all components.

Strategy 3: High-Performance Anion-Exchange Chromatography (HPAE-C)

This technique, often coupled with Pulsed Amperometric Detection (PAD), is the basis for the official United States Pharmacopeia (USP) and European Pharmacopoeia (EP) methods for kanamycin analysis.[2][8][9]

4.1. Mechanism of Separation HPAE-C utilizes a strong anion-exchange column. At a very high pH (~12-13), the hydroxyl groups on the kanamycin molecule are deprotonated, becoming anionic. These anionic carbohydrates are then separated on the anion-exchange column. Elution is achieved by displacement with a competing ion, typically hydroxide, from a sodium hydroxide eluent.

4.2. Mobile Phase Composition: A Deep Dive

  • Eluent: The mobile phase in HPAE-C is deceptively simple: a solution of sodium hydroxide in water. The concentration of sodium hydroxide is the critical parameter that controls elution. A gradient of increasing sodium hydroxide concentration is used to elute the analytes.

  • Rationale: This high pH environment is necessary to make the carbohydrate-like kanamycin molecules anionic. The direct detection of these non-chromophoric molecules is then achieved by PAD, which involves applying a series of potentials to a gold electrode to oxidize the analytes, generating a measurable current.

4.3. Experimental Protocol: USP Method via HPAE-PAD

  • Mobile Phase (Eluent): Prepare a Sodium Hydroxide (NaOH) solution at the concentration specified by the relevant pharmacopeial monograph (e.g., 60 mM NaOH).[8] Use high-purity, carbonate-free water.

  • Column: A high-pH stable anion-exchange column (e.g., Thermo Scientific Dionex CarboPac series).[2]

  • Chromatographic Conditions: Typically an isocratic elution is used.

  • Flow Rate: As specified in the monograph, often around 0.5 - 1.0 mL/min.

  • Detection: Pulsed Amperometric Detection (PAD) with a Gold working electrode. The potential waveform applied is critical and should follow the pharmacopeial method precisely.[2]

  • System Suitability: The USP monograph specifies requirements for resolution (between kanamycin and a related compound like amikacin), peak asymmetry (tailing factor), and reproducibility (RSD of replicate injections).[2][8] For instance, the resolution between kanamycin and amikacin must be >3.[2]

Method Selection and Detection Compatibility

The choice of mobile phase strategy is intrinsically linked to the available detection technology and the analytical goal.

  • For LC-MS/MS: HILIC is often the preferred method. It avoids the use of ion-pairing reagents that can contaminate the MS system and provides excellent sensitivity for these polar compounds.[1] IP-RP with volatile reagents like HFBA is a viable, albeit more complex, alternative.

  • For Quality Control (QC) with UV/ELSD: IP-RP is a robust choice. The use of non-volatile IPRs is acceptable, and the method can be highly reproducible. HILIC with ELSD is also a strong combination.

  • For Pharmacopeial Compliance: HPAE-PAD is the required method for official assays of kanamycin drug substances and products as per the USP.[2][9]

Diagram: Method Selection Workflow

This diagram illustrates the decision-making process for selecting an appropriate mobile phase strategy for kanamycin analysis.

MethodSelection start Define Analytical Goal ms_detect Is MS Detection Required? start->ms_detect hilic Strategy: HILIC Mobile Phase: Acetonitrile/ Ammonium Formate Buffer ms_detect->hilic Yes (Preferred) ip_rp_ms Strategy: IP-RP (MS) Mobile Phase: Water/Acetonitrile + Volatile IPR (e.g., HFBA) ms_detect->ip_rp_ms Yes (Alternative) qc_detect Pharmacopeial Assay or QC with PAD/UV/ELSD? ms_detect->qc_detect No end_hilic Optimal for Sensitivity & MS Compatibility hilic->end_hilic end_ip_rp_ms Good Alternative for MS, Requires Careful Control ip_rp_ms->end_ip_rp_ms usp_method Is it a USP/EP Compliance Test? qc_detect->usp_method Yes ip_rp_non_ms Strategy: IP-RP (Non-MS) Mobile Phase: Water/Acetonitrile + Non-Volatile IPR (e.g., Sulfonate) qc_detect->ip_rp_non_ms No (General QC) hpae_pad Strategy: HPAE-PAD Mobile Phase: Sodium Hydroxide Gradient usp_method->hpae_pad Yes usp_method->ip_rp_non_ms No end_hpae Regulatory Standard for Assay hpae_pad->end_hpae end_ip_rp_non_ms Robust for QC Labs without MS ip_rp_non_ms->end_ip_rp_non_ms

Sources

Troubleshooting & Optimization

challenges in separating 1,3''-Di-HABA Kanamycin A isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separation Challenges

Introduction & Scope

Welcome to the technical support guide for the analytical separation of 1,3''-Di-HABA Kanamycin A and its related isomers. This document is intended for researchers, analytical chemists, and quality control professionals working on the synthesis and purification of Amikacin and its derivatives. This compound is a key impurity and regioisomer formed during the synthesis of Amikacin, a critical aminoglycoside antibiotic.[][2] Differentiating it from other di-substituted isomers, such as the 1,6'-Di-HABA derivative, is paramount for ensuring drug purity, safety, and efficacy.

The separation is notoriously challenging due to the high structural similarity, polarity, and poor UV absorption of these compounds.[3][4] This guide provides a structured approach to troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis, grounded in the fundamental principles of chromatography and our field experience.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its other di-substituted isomers?

A1: The primary challenge lies in the fact that these compounds are regioisomers. They have the exact same molecular weight and formula, differing only in the position of the L-HABA ((S)-4-amino-2-hydroxybutyryl) group on the Kanamycin A backbone.[] This results in nearly identical physicochemical properties, including polarity, pKa, and hydrodynamic volume, making them difficult to resolve with standard chromatographic techniques. Furthermore, as with most aminoglycosides, they are highly polar and lack a strong UV chromophore, which complicates both separation and detection.[3][4]

Q2: What is the most common analytical technique for separating these isomers?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent method.[5][6] However, due to the high polarity of the analytes, successful separation often requires specialized approaches such as ion-pair chromatography or derivatization.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable but less common alternative for separating highly polar compounds.[6] Detection is typically achieved via direct UV detection at low wavelengths (~205 nm), Pulsed Amperometric Detection (PAD), or more universally, by Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).[5][6][7]

Q3: What is "derivatization" and why is it used for aminoglycoside analysis?

A3: Derivatization is a chemical reaction that modifies the analyte to make it easier to detect or separate. For aminoglycosides, which lack a UV-absorbing chromophore, pre-column derivatization with agents like 2,4,6-trinitrobenzenesulfonic acid (TNBSA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is used to attach a UV-active or fluorescent tag to the molecule.[][6] This dramatically increases detection sensitivity. The modification also alters the molecule's hydrophobicity, which can significantly improve chromatographic separation on a reversed-phase column.[]

HPLC Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-effect framework.

Problem 1: Poor or No Resolution Between Isomer Peaks

You are observing co-elution or peaks that are not baseline-resolved, making accurate quantification impossible.

G cluster_start Initial State cluster_method Method Optimization cluster_hardware Hardware & Consumables cluster_end Resolution start Poor Peak Resolution ion_pair Adjust Ion-Pair Reagent (Concentration / Type) start->ion_pair Primary Check ph Modify Mobile Phase pH (e.g., pH 9.0 to 9.5) ion_pair->ph If no improvement end Resolution Achieved ion_pair->end organic Decrease Organic Solvent % (e.g., Methanol from 20% to 18%) ph->organic If minor improvement ph->end flow Reduce Flow Rate (e.g., 1.0 to 0.8 mL/min) organic->flow For fine-tuning organic->end temp Adjust Column Temperature (e.g., 40°C to 35°C) flow->temp flow->end column Check Column Health (Test with standard) temp->column If method changes fail temp->end new_column Use a Newer / Different C18 Column column->new_column If column is degraded new_column->end

Caption: Logical workflow for troubleshooting poor isomer peak resolution.

Root Causes & Solutions:

  • Cause A: Insufficient Ion-Pairing. The interaction between the positively charged amino groups on the isomers and the negatively charged ion-pair reagent is critical for retention and selectivity on a C18 column.

    • Solution: Increase the concentration of the ion-pair reagent (e.g., sodium octanesulfonate) in the mobile phase. A typical starting point is 1 g/L.[] A slight increase can enhance differential interactions and improve resolution.

  • Cause B: Suboptimal Mobile Phase pH. The charge state of the aminoglycoside isomers is highly dependent on pH. Small changes in pH can alter their interaction with the stationary phase and the ion-pair reagent.

    • Solution: Carefully adjust the mobile phase pH. For methods using a borate buffer, adjusting the pH from 9.0 towards 9.5 can sometimes improve separation by subtly changing the ionization state of the numerous hydroxyl and amino groups.[] Ensure the pH remains within the stable range for your column (typically up to pH 12 for modern, pH-resistant C18 columns).[]

  • Cause C: Excessive Elution Strength. If the organic content in the mobile phase is too high, the isomers will travel through the column too quickly without sufficient interaction with the stationary phase.

    • Solution: Decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in your isocratic mobile phase. A reduction of 1-2% can significantly increase retention times and provide more opportunity for the column to resolve the isomers.

  • Cause D: Column Degradation. Over time, silica-based C18 columns can degrade, especially when used with high pH mobile phases. This leads to loss of stationary phase, peak tailing, and poor resolution.

    • Solution: First, check the column's performance with a well-characterized standard to confirm degradation. If performance is poor, replace the column. Always use a guard column to protect the analytical column from contaminants.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peaks are asymmetrical, which compromises integration accuracy and resolution.

  • Cause A: Secondary Interactions with Column Silica. Residual, un-capped silanol groups on the silica backbone of the column can interact with the basic amino groups of the Kanamycin isomers, causing peak tailing.

    • Solution 1 (Method): Ensure the mobile phase pH is high enough (e.g., pH 9.0) to deprotonate the silanol groups (pKa ~3.5-4), minimizing these unwanted ionic interactions.

    • Solution 2 (Hardware): Use a high-quality, end-capped C18 column known for good performance with basic compounds. Columns designed for high pH stability often provide better peak shape for amines.[]

  • Cause B: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. The this compound is an impurity, so this is less likely to be the issue for the isomer itself, but could affect the main Amikacin peak.

Problem 3: Low Signal or No Peaks Detected

You are injecting your sample but see a noisy baseline or no discernible peaks.

  • Cause A: Lack of a Chromophore (Direct UV Detection). Aminoglycosides do not have a strong UV-absorbing chromophore.

    • Solution 1 (Detection): Ensure your detector is set to a low wavelength, typically 200-210 nm, where the amide bonds exhibit some absorbance.[]

    • Solution 2 (Method): If sensitivity is still too low, you must switch to a more universal detector like ELSD or MS, or implement a pre-column derivatization protocol to attach a UV-active molecule.[][5]

  • Cause B: Analyte Adsorption. The highly polar, poly-cationic nature of aminoglycosides makes them prone to irreversible adsorption onto active sites in the flow path, especially on metal surfaces (e.g., stainless steel frits, tubing).[8]

    • Solution: Passivate the HPLC system by flushing with a strong acid (e.g., 1M Nitric Acid) followed by copious amounts of water (ensure this is safe for your column and system components; always disconnect the column first). Consider using PEEK tubing and fittings where possible.

Standard Operating Protocol: RP-HPLC with Ion-Pairing

This protocol is a robust starting point for the separation of Kanamycin A derivatives, based on established methods.[]

Objective: To separate this compound from Amikacin and other di-substituted isomers.

1. Materials & Reagents:

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Disodium tetraborate decahydrate

  • Phosphoric acid (for pH adjustment)

  • Sodium octanesulfonate (Ion-Pair Reagent)

2. Mobile Phase Preparation (1 Liter):

  • Weigh and dissolve disodium tetraborate decahydrate in water to create a 0.1 M buffer solution.

  • Adjust the buffer pH to 9.0 using 0.1 M phosphoric acid.

  • Weigh and dissolve 1.0 g of sodium octanesulfonate into the buffer.

  • The final mobile phase composition is Methanol : 0.1 M Borate Buffer (pH 9.0) : Water (20:20:60, v/v/v) .

  • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using helium sparging or sonication.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 250 mm, 5 µm (pH resistant)Standard phase for ion-pair. Long length aids resolution.
Mobile Phase 20:20:60 (MeOH:Buffer:Water) w/ Ion PairBalances retention and elution for polar analytes.
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be reduced to improve resolution.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 10 µLA good starting point to avoid column overload.
Detector Diode Array Detector (DAD)Set to monitor at 205 nm .

4. System Suitability & QC:

  • Resolution: The resolution between the 1,3''-Di-HABA isomer and the adjacent 1,6'-Di-HABA isomer should be ≥ 1.5.

  • Tailing Factor: The tailing factor for the Amikacin peak should be ≤ 2.0.

  • Reproducibility: The relative standard deviation (RSD) for retention times of five replicate injections should be ≤ 2.0%.

5. Sample Preparation:

  • Dissolve the sample (Amikacin bulk drug) in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

G cluster_prep Preparation cluster_analysis Analysis cluster_review Review & Action A Prepare Mobile Phase (pH 9.0 Buffer + Ion Pair) B Equilibrate HPLC System (Stable Baseline) A->B Initial Check C Prepare Sample (Dissolve & Filter) B->C Initial Check D Inject System Suitability Standard C->D Initial Check E Check Performance (Resolution, Tailing) D->E Initial Check J Results Meet Spec? E->J Initial Check F Inject Sample(s) G Acquire Data F->G H Process Chromatograms G->H I Quantify Isomers H->I K Report Results I->K J->F Yes L Consult Troubleshooting Guide J->L No L->A Re-optimize

Caption: Overall workflow from preparation to final reporting.

References

  • Blanchaert B., et al. (2017). Assay development for aminoglycosides by HPLC with direct UV detection. Journal of Chromatographic Science, 55(3): 197-204. [Link]

  • Li, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1903. [Link]

  • Vakulenko, S. B., & Mobashery, S. (2011). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 16(12), 10176-10217. [Link]

  • Li, J., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. National Center for Biotechnology Information (PMC). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Kanamycin. HELIX Chromatography Website. [Link]

  • El-Kassem, L. T., et al. (2015). Challenges in the determination of aminoglycoside antibiotics, a review. Analytica Chimica Acta, 888, 38-53. [Link]

  • Rothrock, J. W., & Putter, I. (1962). U.S. Patent No. 3,032,547. Washington, DC: U.S.
  • Loke, C., et al. (2016). Tackling the challenges of aminoglycoside purification and analysis using liquid chromatography- mass spectrometry. ResearchGate. [Link]

  • Shcherbakov, D., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3341. [Link]

  • Hanil Synthetic Fiber Ind Co Ltd. (1983). KR Patent No. 830002204B1.
  • Semantic Scholar. (n.d.). Determination of Kanamycin by High Performance Liquid Chromatography. Semantic Scholar. [Link]

  • BioPharm International. (2017). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 30(10). [Link]

  • Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

  • Manabe, Y., et al. (2020). Total Synthesis of Kanamycins. Angewandte Chemie International Edition, 59(24), 9578-9584. [Link]

  • Gunawardana, G., et al. (1997). The Identification of 1,6'- and 1,3''-Di-N-(L-4-amino-2-hydroxybutyryl) Derivatives of Kanamycin as Synthetic Byproducts of Amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

  • Bristol Myers Co. (1981). GB Patent No. 1598294A.
  • Glinka, M., et al. (2023). Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. Molecules, 28(12), 4668. [Link]

  • SynZeal. (n.d.). This compound. SynZeal. [Link]

Sources

Amikacin Impurity Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amikacin impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the HPLC analysis of amikacin and its related impurities. As a poly-amino glycoside antibiotic, amikacin lacks a UV chromophore, necessitating derivatization for UV-Vis or fluorescence detection, which introduces a unique set of analytical hurdles. This resource provides in-depth troubleshooting advice and practical solutions grounded in scientific principles and regulatory expectations.

I. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.

Q1: I'm observing significant peak tailing for my amikacin peak and its impurities. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue in the analysis of basic compounds like amikacin and its impurities. The primary cause is often secondary interactions between the protonated amine groups of the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in asymmetrical peaks.

  • Silanol Interactions: At mid-range pH, residual silanols on the column packing are ionized and can interact with the positively charged amine groups of amikacin.

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions. However, be mindful that a very low pH can cause hydrolysis of the stationary phase.

    • Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 column where the residual silanols are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions.

    • Solution 3: Buffer Concentration: Ensure your mobile phase buffer concentration is adequate (typically 20-50 mM) to maintain a consistent pH and ionic strength, which can help mask residual silanol activity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.

    • Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.

start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_ph Adjust Mobile Phase pH (2.5-3.5) check_overload->check_ph No improvement resolved Problem Resolved check_overload->resolved Peak shape improves check_column Use End-Capped Column check_ph->check_column No improvement check_ph->resolved Peak shape improves check_ecv Minimize Extra-Column Volume check_column->check_ecv No improvement check_column->resolved Peak shape improves check_ecv->resolved Peak shape improves

Caption: Troubleshooting workflow for peak tailing.

Q2: My derivatization reaction with [e.g., Hantzsch reagent, Ninhydrin] is inconsistent, leading to variable peak areas. How can I optimize this critical step?

A2: Pre-column derivatization is essential for detecting amikacin, but it is also a significant source of variability. The reaction's success depends on several critical parameters that must be precisely controlled.[1]

ParameterRationaleOptimization Strategy
Reagent Concentration Insufficient reagent leads to incomplete derivatization, while excess can cause interfering peaks.Empirically test a range of reagent-to-analyte molar ratios to find the plateau where the amikacin derivative peak area is maximized and stable.
Reaction Temperature The reaction rate is temperature-dependent. Inconsistent heating can lead to variable derivatization efficiency.[2]Use a calibrated water bath or dry block heater for precise temperature control. Optimize the temperature to ensure a complete and timely reaction without degrading the analyte or the derivative. For example, with ninhydrin, heating at 80-100°C for 5 minutes is often effective.[2]
Reaction Time The derivatization reaction needs sufficient time to go to completion.Perform a time-course study (e.g., 5, 10, 15, 20, 30 minutes) to determine the minimum time required to achieve the maximum and stable peak area for the amikacin derivative.
pH of Reaction Mixture The pH affects the reactivity of both the amikacin's amine groups and the derivatizing agent.[1]Optimize the pH of the reaction buffer to ensure the amine groups are in their most reactive state (typically basic for many derivatizing agents, but acidic conditions are suitable for ninhydrin).[2]
Stability of Derivative The formed derivative may not be stable over time, leading to decreased peak areas if there's a delay between derivatization and injection.Analyze the derivatized sample at several time points after the reaction is complete to determine its stability at room temperature and under refrigerated conditions. If stability is an issue, automate the derivatization and injection process or maintain a strict and consistent schedule.
  • Prepare a stock solution of amikacin and the ninhydrin reagent.

  • Set up a series of reactions with varying reagent-to-amikacin ratios (e.g., 1:1, 2:1, 5:1, 10:1).

  • Incubate all reactions at a consistent, optimized temperature (e.g., 90°C) for a fixed time (e.g., 15 minutes).

  • Analyze the resulting solutions by HPLC and plot the peak area of the amikacin derivative against the reagent ratio to find the optimal concentration.

  • Repeat this process for reaction time and temperature to find the optimal conditions for each.

Q3: I am seeing ghost peaks in my chromatograms. What is their origin and how can I eliminate them?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs, and can interfere with the quantification of impurities. Their origin can be traced to several sources.

  • Carryover from Previous Injections: The autosampler needle and injection port can retain small amounts of the sample from a previous, more concentrated injection.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Use a wash solvent that is a strong solvent for amikacin and its derivatives (e.g., a mixture of acetonitrile and water with a small amount of acid or base).

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as peaks, especially during gradient elution.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases through a 0.22 µm filter before use.

  • Leachables from Vials or Caps: Plasticizers or other compounds can leach from sample vials or septa into the sample solvent.

    • Solution: Use high-quality, certified vials and septa. Avoid storing samples in vials for extended periods before analysis.

  • Derivatization Reagent Artifacts: The derivatizing agent itself or its degradation products can be chromatographically active.

    • Solution: Run a blank injection of the derivatization reagent and diluent to identify any peaks originating from the reagent. Optimize the derivatization reaction to use the minimum necessary amount of reagent. Some methods use a quenching agent to react with excess derivatizing reagent.

Q4: I am observing split peaks for amikacin. What could be the cause?

A4: Peak splitting can be a complex issue arising from both chemical and physical problems within the HPLC system.

  • Co-elution of Impurities: What appears to be a split peak may actually be two closely eluting compounds. Amikacin has several structurally similar impurities, such as Kanamycin A, which can be difficult to resolve.[3][4]

    • Solution: Optimize the mobile phase composition (e.g., acetonitrile/buffer ratio, pH) or the gradient profile to improve resolution.[3] A change in column chemistry (e.g., a different stationary phase) may also be necessary.

  • Column Void or Channeling: A void at the head of the column or a disturbed packing bed can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: If you suspect a column void, you can try reversing and flushing the column (if the manufacturer's instructions permit). However, in most cases, the column will need to be replaced. To prevent voids, avoid sudden pressure shocks and operate within the column's specified pH and temperature limits.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

start Split Peak Observed is_it_all_peaks Are all peaks split? start->is_it_all_peaks yes_all_peaks Yes is_it_all_peaks->yes_all_peaks Yes no_some_peaks No is_it_all_peaks->no_some_peaks No check_column_frit Check for column void/plugged frit yes_all_peaks->check_column_frit optimize_method Optimize separation method (mobile phase, gradient) no_some_peaks->optimize_method check_injection_solvent Check sample solvent compatibility check_column_frit->check_injection_solvent No issue found resolved Problem Resolved check_column_frit->resolved Issue found and fixed check_injection_solvent->resolved optimize_method->resolved

Caption: Diagnostic workflow for troubleshooting split peaks.

II. Frequently Asked Questions (FAQs)

Q: What are the regulatory expectations for amikacin impurity profiling?

A: Regulatory agencies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products. The ICH guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products) provide a framework for this.[5][6] For antibiotics, which may be derived from fermentation or semi-synthesis, specific guidelines such as the EMA's "Guideline on Setting Specifications for Related Impurities in Antibiotics" are also applicable.[7] Key expectations include:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

  • Stability-Indicating Method: The analytical method must be validated to show that it can separate the drug substance from its degradation products and impurities.[3][4]

Q: Which derivatization reagent is best for amikacin analysis?

A: The choice of derivatization reagent depends on the available detection system and the specific requirements of the analysis.

  • For UV-Vis Detection:

    • Ninhydrin: Reacts with primary and secondary amines to form a colored product (Ruhemann's purple) detectable at around 570 nm (or 400 nm for a yellow byproduct).[2] It is a classic and cost-effective choice.

    • Hantzsch Reagent: A mixture of acetylacetone, formaldehyde, and an acetate buffer that reacts with primary amines to form a yellow derivative detectable around 330-340 nm.[1][3]

  • For Fluorescence Detection:

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives, offering excellent sensitivity.[8]

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.

Fluorescence detection generally offers higher sensitivity and selectivity compared to UV-Vis detection.

Q: How can I confirm the identity of an unknown impurity peak?

A: The definitive identification of an unknown impurity requires advanced analytical techniques. A common workflow is:

  • HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is the primary tool. It provides the molecular weight of the impurity and its fragmentation pattern, which can be used to elucidate its structure, often by comparison with the fragmentation of the parent amikacin molecule.

  • Forced Degradation Studies: Subjecting amikacin to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products.[3][4] Matching the retention time and mass spectrum of an unknown impurity to a peak generated under specific stress conditions can aid in its identification.

  • Isolation and NMR: For complete structural confirmation, the impurity can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Q: What are some common process-related impurities and degradation products of amikacin?

A: Amikacin is a semi-synthetic derivative of Kanamycin A.[9] Therefore, common impurities can include:

  • Process-Related Impurities:

    • Kanamycin A: The starting material for the synthesis of amikacin.[3][4]

    • Products of over- or under-acylation during the synthesis.

  • Degradation Products:

    • Amikacin can degrade under harsh conditions. Forced degradation studies have shown that it is susceptible to hydrolysis and oxidation.[3][4] The exact structures of the degradation products would need to be characterized using techniques like LC-MS.

III. References

  • Korany, M. A., Haggag, R. S., Ragab, M. A., & Elmallah, O. A. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 52(7), 659–667. [Link]

  • Korany, M. A., Haggag, R. S., Ragab, M. A., & Elmallah, O. A. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. ResearchGate. [Link]

  • Liaqat, M. A., Memon, N., Khuhawar, M. Y., & Bhanger, M. I. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. SN Applied Sciences, 2(10), 1735. [Link]

  • Shehzadi, N., et al. (2017). Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1767-1777. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37768, Amikacin. PubChem. Retrieved from [Link].

  • Drugs.com. (n.d.). Amikacin: Package Insert / Prescribing Information. Retrieved from [Link]

  • Chauhan, B., & Jalalpure, S. (2016). Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine. Pharmaceutical Methods, 7(2), 99-105. [Link]

  • Teja, G. S., Gurupadayya, B. M., & Sairam, K. V. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMIKACIN IN PURE AND MARKETED FORMULATION USING HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4382-86. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

  • De Kogel, W., et al. (2019). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Waters. (n.d.). What are common causes of peak splitting when running an LC column? - WKB194672. Waters Knowledge Base. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • GMP Compliance. (2012). New EMA Guideline on Specifications for Impurities in Antibiotics. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. [Link]

  • RAPS. (2012). Final Guideline on Antibiotic Impurities Focuses on Manufacturing Processes. [Link]

  • ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Methods for 1,3''-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of aminoglycoside antibiotics, the precise and accurate analysis of Kanamycin A derivatives is of paramount importance. This guide provides an in-depth comparison of the primary analytical methodologies for 1,3''-Di-HABA Kanamycin A, a key derivative and impurity of Amikacin. We will delve into the technical nuances of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols.

The Significance of this compound Analysis

This compound is a derivative of the aminoglycoside antibiotic Kanamycin A.[1][2] It is characterized by the addition of two (S)-4-amino-2-hydroxybutyryl (HABA) groups. This structural modification is crucial as it can alter the compound's biological activity and pharmacokinetic profile.[2] Furthermore, this compound is a known impurity in the synthesis of Amikacin, another critical aminoglycoside antibiotic.[] Therefore, robust analytical methods are essential for its quantification in pharmaceutical formulations, for quality control during drug manufacturing, and for detailed characterization in research settings.[4][5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle and Rationale:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which is often present in a mixture with other related aminoglycosides, the separating power of HPLC is indispensable.

The key to the successful UV detection of this compound lies in its altered chemical structure. The introduction of the HABA groups enhances its chromatographic performance and provides a chromophore that allows for spectrophotometric detection.[][6] While native Kanamycin A lacks a significant UV chromophore, the HABA side chain on Amikacin and its derivatives like this compound enables direct UV detection at lower wavelengths, typically around 205 nm.[7] To further enhance sensitivity, complexation with borate can be employed, which improves the UV absorptivity of aminoglycosides.[6]

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from the validated method for Amikacin and its impurities, including this compound, as described by Blanchaert et al. (2016).[6][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and the sample to be analyzed in the mobile phase to a final concentration of approximately 1 g/L.[6]

    • For pharmaceutical formulations such as injections, dilute the formulation with the mobile phase to achieve a similar concentration.[6]

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: XBridge C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent column resistant to high pH).[7]

    • Mobile Phase: A mixture of methanol, 0.1 M disodium tetraborate decahydrate buffer (pH 9.0), and water in a 20:20:60 (v/v/v) ratio, containing 1 g/L of sodium octanesulfonate as an ion-pairing agent.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Detection Wavelength: 205 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the reference standard.

    • Quantify the analyte by comparing the peak area of the sample to that of the reference standard.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Dissolve Dissolve Sample & Standard in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Isocratic Elution (Methanol/Borate/Water) Inject->Separate Detect UV Detection at 205 nm Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify by Peak Area Comparison Identify->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale:

LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.

For this compound, LC-MS/MS offers superior specificity compared to HPLC-UV. The mass spectrometer can be set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic fragment ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and interferences, leading to highly reliable quantification. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has shown that Kanamycin diacyl derivatives, such as this compound, produce a molecular ion at m/z 687 [M+H]+.[]

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline adaptable for this compound, based on established methods for amikacin and kanamycin.[8]

  • Sample Preparation:

    • For serum or plasma samples, a protein precipitation step is necessary. Add three volumes of acetonitrile or methanol to one volume of the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • For bulk drug substances or formulations, dissolve and dilute in the mobile phase to an appropriate concentration.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase C18 or HILIC column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 687.4 (for [M+H]+)

      • Product Ions (Q3): To be determined by direct infusion of a standard solution of this compound. Fragmentation will likely involve the loss of the HABA side chains and glycosidic bond cleavages.

  • Data Analysis:

    • Quantify this compound using a calibration curve prepared with known concentrations of the reference standard.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte or a closely related compound not present in the sample) should be used to correct for matrix effects and variations in instrument response.

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Precipitate Protein Precipitation (if biological matrix) Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem MS (MRM) Ionize->Analyze Integrate Integrate MRM Transitions Analyze->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Structure Elucidation Dissolve Dissolve Purified Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Process Spectra Acquire2D->Process Assign Assign Signals Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for the NMR structural elucidation of this compound.

Comparative Analysis of Analytical Methods

FeatureHPLC-UVLC-MS/MSNMR Spectroscopy
Primary Application Quantitative analysis, purity assessmentQuantitative analysis, trace analysisStructural elucidation, identification
Specificity Moderate to goodVery highVery high
Sensitivity µg/mL range (LOQ for Amikacin ~1.5 mg/L) [7]ng/mL range (LLOQ for Kanamycin ~100 ng/mL) [8]mg range (requires pure sample)
Speed Relatively fast (run times typically 10-30 min)Similar to HPLCTime-consuming (requires multiple experiments and extensive data analysis)
Cost Low to moderateHighVery high
Ease of Use Relatively straightforwardRequires specialized expertiseRequires highly specialized expertise
Quantitative Accuracy GoodExcellentNot typically used for quantification

Conclusion and Recommendations

The choice of analytical method for this compound is dictated by the specific scientific question at hand.

  • For routine quality control and quantitative analysis in pharmaceutical preparations, HPLC-UV is a robust, cost-effective, and reliable method. Its sensitivity is generally sufficient for these applications.

  • When high sensitivity and specificity are paramount, such as in bioanalytical studies (e.g., pharmacokinetics) or for the detection of trace-level impurities, LC-MS/MS is the method of choice. Its ability to minimize matrix interference makes it ideal for complex biological samples.

  • For the definitive structural confirmation of this compound, the synthesis of new derivatives, or the characterization of unknown impurities, NMR Spectroscopy is indispensable. It provides the most comprehensive structural information, albeit at a higher cost and complexity.

By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can select the most appropriate method to ensure the quality, safety, and efficacy of aminoglycoside-based therapeutics.

References

  • Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197-204. [Link]

  • Mughal, A. et al. (2016). Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1533-1542. [Link]

  • Blanchaert, B., et al. (2016). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. ResearchGate. [Link]

  • Kudryavtsev, P., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. PubMed Central. [Link]

  • Google Patents. (n.d.). Detection method for impurities in amikacin sulfate injection.
  • Dijkstra, J. A., et al. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. Bioanalysis, 6(16), 2125-33. [Link]

  • ResearchGate. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy. Retrieved from [Link]

  • Haggag, R. S., et al. (2014). Liquid chromatographic determination of amikacin sulphate after pre-column derivatization. Journal of Chromatographic Science, 52(7), 635-43. [Link]

  • Cox, J. R., & Serpersu, E. H. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Carbohydrate Research, 271(1), 55-63. [Link]

  • Haggag, R. S., et al. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science. [Link]

  • SynZeal. (n.d.). This compound | 197909-66-3. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Kanamycin Antibody Specificity: A Comparative Analysis of Cross-Reactivity with 1,3''-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Specificity Challenge in Kanamycin Immunoassays

Kanamycin A is an aminoglycoside antibiotic effective against a broad spectrum of bacteria by inhibiting protein synthesis.[3][4] Its quantification is essential for therapeutic drug monitoring, quality control in pharmaceutical manufacturing, and various research applications. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive and specific method for detecting kanamycin.[5]

However, the specificity of an antibody, its ability to bind to a single, unique epitope, is not absolute.[6][7] Structurally similar molecules can also be recognized by the antibody's antigen-binding site, a phenomenon known as cross-reactivity.[7][8] 1,3''-Di-HABA Kanamycin A is a derivative of kanamycin A, characterized by the addition of two 4-amino-2-hydroxybutanamide (HABA) groups.[2][9] As a known impurity in amikacin preparations, its potential to cross-react with anti-kanamycin antibodies can lead to the overestimation of kanamycin A concentrations, compromising data integrity and patient safety. This guide provides the scientific rationale and a practical methodology to address this analytical challenge.

Molecular Comparison: Kanamycin A vs. This compound

The potential for cross-reactivity is rooted in the structural similarities and differences between the two molecules. Kanamycin A is composed of three rings: two amino sugars glycosidically linked to a central 2-deoxystreptamine. In this compound, the amino groups at the 1 and 3'' positions are acylated with HABA groups.

Figure 1: Structural comparison of Kanamycin A and its Di-HABA derivative.

The addition of the two bulky HABA groups significantly alters the chemical structure and may sterically hinder or modify the primary epitopes on the kanamycin A molecule that are recognized by antibodies. The extent of this interference, and thus the degree of cross-reactivity, will depend on the specific epitope that a particular monoclonal or polyclonal antibody population recognizes. If the antibody's binding site is distant from the 1 and 3'' positions, some cross-reactivity might be observed. Conversely, if the amino groups at these positions are part of the key epitope, the HABA modifications would likely lead to a significant reduction in antibody binding.

Experimental Determination of Cross-Reactivity: A Competitive ELISA Protocol

To empirically determine the cross-reactivity, a competitive ELISA is the most suitable format.[10][11][12] In this assay, the analyte in the sample (or standard) competes with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Principle of the Assay

G cluster_workflow Competitive ELISA Workflow Start Coat plate with Kanamycin-protein conjugate Wash1 Wash unbound conjugate Start->Wash1 Block Block unoccupied sites (e.g., with BSA) Wash1->Block Wash2 Wash excess blocking agent Block->Wash2 Add_Sample Add standards or samples (Kanamycin A or Di-HABA Kanamycin A) Wash2->Add_Sample Add_Ab Add anti-Kanamycin antibody Add_Sample->Add_Ab Incubate_Compete Incubate: Competition for antibody binding occurs Add_Ab->Incubate_Compete Wash3 Wash unbound antibody and sample Incubate_Compete->Wash3 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash3->Add_Secondary_Ab Wash4 Wash unbound secondary antibody Add_Secondary_Ab->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Incubate_Color Incubate: Color develops Add_Substrate->Incubate_Color Stop_Reaction Add stop solution Incubate_Color->Stop_Reaction Read_Plate Read absorbance (e.g., at 450 nm) Stop_Reaction->Read_Plate G cluster_calc Cross-Reactivity Calculation Logic IC50_Kana Determine IC50 for Kanamycin A Formula Apply Formula: %CR = (IC50_Kana / IC50_DiHABA) * 100 IC50_Kana->Formula IC50_DiHABA Determine IC50 for This compound IC50_DiHABA->Formula Result Result: Quantitative measure of cross-reactivity Formula->Result

Figure 3: Logical flow for the calculation of percent cross-reactivity.

Conclusion and Recommendations

The structural modifications in this compound present a valid scientific reason to anticipate altered binding by anti-kanamycin antibodies. The degree of this alteration, however, can only be determined empirically. A low percentage of cross-reactivity indicates high specificity of the antibody for kanamycin A, making it suitable for accurate quantification even in the presence of the Di-HABA derivative. Conversely, a high cross-reactivity percentage would necessitate either the chromatographic separation of the two compounds prior to quantification or the development of a more specific antibody.

As a Senior Application Scientist, I offer the following recommendations:

  • Always Validate: Never assume the specificity of an antibody. It is imperative to perform cross-reactivity testing with all relevant structurally related compounds that may be present in your samples. [13][14][15]* Source Thoroughly: When purchasing antibodies, request any available cross-reactivity data from the manufacturer. [16]* Consider the Application: The acceptable level of cross-reactivity is dependent on the intended use of the assay. For applications requiring high accuracy, such as pharmaceutical quality control, a very low cross-reactivity is essential.

  • Document Everything: Maintain detailed records of your validation experiments, including the specific antibody clone, lot number, and all experimental parameters.

By adhering to these principles of rigorous scientific validation, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more robust and reproducible scientific outcomes.

References

  • SynZeal. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-HABA Kanamycin A. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Kanamycin Competitive ELISA Kit. Retrieved from [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(15), 7088. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

  • SeraCare. (n.d.). The Use of Antibodies in Immunoassays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Study on the Combination of Kanamycin and Other Antibiotics. Retrieved from [Link]

  • Covalab. (n.d.). Kanamycin antibody. Retrieved from [Link]

  • Shanghai BlueGene Biotech CO., LTD. (n.d.). Kanamycin (KA) ELISA Kit. Retrieved from [Link]

  • Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays. Archives of Pathology & Laboratory Medicine, 138(12), 1-17. Retrieved from [Link]

  • College of American Pathologists. (2024). Principles of Analytic Validation of Immunohistochemical Assays. Retrieved from [Link]

  • Cusabio. (n.d.). Kanamycin (KA) ELISA Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • Biocompare. (n.d.). Kanamycin. Retrieved from [Link]

  • Ahmad, B., et al. (2018). Kanamycin-Mediated Conformational Dynamics of Escherichia coli Outer Membrane Protein TolC. Frontiers in Molecular Biosciences, 5, 84. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

Sources

A Guide to Inter-Laboratory Comparison for the Analysis of 1,3''-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Minor Impurity

In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.[1] Kanamycin A is a broad-spectrum aminoglycoside antibiotic, a cornerstone in treating various serious bacterial infections.[2] A critical step in modern antibiotic development has been the semi-synthesis of Amikacin from Kanamycin A, a process that enhances its spectrum of activity.[2][3]

During this synthesis, several related substances can be formed. Among these, 1,3''-Di-HABA Kanamycin A emerges as a key process-related impurity.[] The accurate and precise quantification of this specific impurity is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), mandate stringent control over impurities in drug substances and products.[5][6]

This guide provides a comprehensive overview of the analytical methodologies available for the determination of this compound. More importantly, it establishes a framework for conducting a successful inter-laboratory comparison (ILC) . An ILC, or proficiency test, is the ultimate validation of an analytical method’s robustness, ensuring that results are reproducible and reliable across different laboratories, equipment, and analysts. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who are tasked with developing, validating, or transferring methods for the analysis of Kanamycin A and its related compounds.

The Analytical Challenge: Why Aminoglycosides Are Different

Analyzing aminoglycosides like Kanamycin A and its derivatives presents a unique set of challenges rooted in their chemical structure. A primary difficulty is their lack of a significant UV-absorbing chromophore .[2][7] This characteristic renders standard HPLC-UV detection methods, the workhorse of many pharmaceutical labs, largely ineffective without modification. Consequently, analysts must turn to either chemical derivatization to introduce a UV-active or fluorescent tag, or employ alternative detection technologies.[8][9] Furthermore, these molecules are highly polar and water-soluble, which can complicate their retention and separation on traditional reversed-phase chromatography columns.[7]

Comparative Analysis of Key Methodologies

The choice of an analytical method is a critical decision driven by factors such as required sensitivity, specificity, available instrumentation, and sample throughput. Below is a comparative analysis of three robust methods for the quantification of this compound.

Data Summary: Method Comparison
Parameter Method 1: RP-HPLC with Pre-column Derivatization (UV/FL) Method 2: HPAE-PAD Method 3: LC-MS/MS
Principle Covalent labeling of amine groups to add a chromophore/fluorophore.Anion-exchange separation of carbohydrates/aminoglycosides followed by direct electrochemical detection.Separation by LC followed by mass-based detection of specific parent-daughter ion transitions.
Derivatization RequiredNot RequiredNot Required
Specificity Moderate to HighHighVery High
Sensitivity Good (especially with fluorescence)ExcellentExcellent
Instrumentation Standard HPLC with UV or Fluorescence DetectorIon Chromatography System with Pulsed Amperometric DetectorLiquid Chromatograph coupled to a Tandem Mass Spectrometer
Pros Utilizes common lab equipment; cost-effective.Direct analysis, high reproducibility, meets USP requirements.[2]Highest specificity, structural confirmation, ideal for residue analysis.[10]
Cons Labor-intensive, potential for incomplete reactions or by-products.Specialized instrumentation, potential for electrode maintenance.High capital and operational cost, susceptible to matrix effects.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a detailed starting point for method development and validation. The causality behind key steps is explained to foster a deeper understanding of the analytical process.

Method 2: HPAE-PAD for Direct Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is an excellent choice for the direct analysis of aminoglycosides, avoiding the complexities of derivatization.[2] It offers robust and reproducible results, making it highly suitable for quality control environments.

Rationale: This method leverages the weak acidic nature of the sugar hydroxyl groups (pKa ~12–14), which can be ionized to oxyanions under high pH conditions. These anions are then separated on a specialized anion-exchange column. Detection is achieved by measuring the electrical current generated from the oxidation of the analytes on a gold electrode surface. The pulsed nature of the potential waveform cleans the electrode between measurements, ensuring consistent high detector response and promoting lab-to-lab reproducibility.[2]

Workflow Diagram: HPAE-PAD Analysis

cluster_prep Sample & Eluent Preparation cluster_hpae HPAE-PAD System cluster_data Data Analysis Sample 1. Weigh and dissolve sample (e.g., Amikacin API) in high-purity water. Inject 4. Inject sample/standard into the IC system. Sample->Inject Standard 2. Prepare standards of Kanamycin A and This compound in water. Standard->Inject Eluent 3. Prepare hydroxide eluent (e.g., 100 mM NaOH). Ensure it is carbonate-free. Column 5. Separation on a high-pH stable anion-exchange column (e.g., Thermo Scientific™ CarboPac™ MA1). [1] Eluent->Column Inject->Column Detect 6. Direct electrochemical detection using a gold working electrode and a PAD waveform. Column->Detect Integrate 7. Integrate peak areas for Kanamycin A and this compound. Detect->Integrate Quantify 8. Quantify impurity amount against the standard curve or using relative response factors. Integrate->Quantify

Caption: Workflow for direct analysis of this compound using HPAE-PAD.

Detailed Protocol:

  • System Configuration:

    • Chromatograph: Thermo Scientific™ Dionex™ ICS-6000 HPIC system or equivalent.

    • Column: Thermo Scientific™ CarboPac™ MA1 (4 x 250 mm) with Guard Column (4 x 50 mm).[2]

    • Eluent: 100 mM Sodium Hydroxide. Causality: The high pH is essential to deprotonate the sugar moieties, allowing for anion-exchange chromatography.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Pulsed Amperometric Detector with a disposable gold working electrode.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve certified reference standards of Kanamycin A and this compound in high-purity water to a concentration of 1 mg/mL.

    • Working Standard: Prepare a mixed working standard containing Kanamycin A and this compound at appropriate levels (e.g., corresponding to 0.1% to 1.5% of the sample concentration) by diluting the stock solutions.

    • Sample Solution: Accurately weigh and dissolve the Amikacin drug substance in high-purity water to a final concentration of 1 mg/mL.

  • System Suitability Test (SST):

    • Self-Validation Check: Before sample analysis, inject the working standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The resolution between Kanamycin A and any adjacent peak should be ≥ 2.0. This ensures the system is performing with adequate precision and resolving power.

  • Analysis and Quantification:

    • Inject the sample solutions.

    • Identify the peaks for Kanamycin A and this compound based on their retention times relative to the standards.

    • Calculate the amount of this compound in the sample using the response from the external standard.

The Cornerstone of Method Validation: Inter-Laboratory Comparison (ILC)

Developing a robust analytical method is only half the battle. To ensure that a method is truly reliable and transferable, it must be challenged through an inter-laboratory comparison. This process is a critical component of method validation, providing objective evidence of its reproducibility under real-world conditions.[11][12]

Why is an ILC essential?

  • Uncovers Method Ambiguities: A protocol that seems clear to the developing scientist may be interpreted differently by others. An ILC quickly highlights ambiguities in the method description.

  • Tests Robustness: It challenges the method with different sources of variability, including different instrument models, reagent lots, environmental conditions, and analyst techniques.

  • Establishes Consensus Values: For the characterization of reference materials, ILCs are used to assign a property value with a high degree of confidence.

  • Builds Regulatory Trust: Data from a well-designed ILC provides strong, objective evidence to regulatory agencies that the analytical method is reliable and fit for its intended purpose.

Logical Flow of an Inter-Laboratory Comparison Study

A Phase 1: Planning & Design B Central Lab Prepares & Characterizes Homogeneous ILC Sample A->B C Develop Detailed Analytical Protocol & Reporting Template B->C E Distribute Sample & Protocol to Participating Laboratories (N ≥ 5) C->E D Phase 2: Execution D->E F Each Lab Performs Analysis According to the Protocol E->F G Labs Submit Raw Data, Chromatograms, & Calculated Results F->G I Central Lab Performs Statistical Analysis (e.g., z-scores, Cochran's/Grubbs' tests) G->I H Phase 3: Analysis & Reporting H->I J Identify Outliers & Investigate Systematic vs. Random Errors I->J K Final Report: Assess Method Reproducibility, Precision, and Accuracy J->K

Caption: The three essential phases of a structured inter-laboratory comparison study.

A Practical Guide to Designing an ILC for this compound

This section outlines a self-validating system for conducting an ILC.

Phase 1: Planning and Preparation

  • Define Objectives: The primary objective is to determine the inter-laboratory reproducibility (precision) and accuracy of the chosen analytical method (e.g., the HPAE-PAD method described above) for quantifying this compound in a representative Amikacin sample.

  • Select Laboratories: Invite a minimum of 5-8 reputable laboratories with the required instrumentation and expertise. A mix of internal and external labs is ideal.

  • Prepare the Test Material:

    • The organizing laboratory must prepare a single, homogeneous batch of Amikacin sulfate spiked with a known, relevant concentration of this compound (e.g., 0.5% w/w).

    • Crucial Step: The homogeneity of the batch must be rigorously confirmed before distribution. Analyze at least 10 samples taken from different points in the batch. The RSD of the results should be significantly smaller than the expected inter-laboratory standard deviation.

    • Provide a certified reference standard for this compound to all participants to eliminate variability from standard purity.[13]

  • Develop the Study Protocol:

    • Provide the exact, step-by-step analytical method, including the system suitability requirements.

    • Create a standardized electronic reporting template (e.g., an Excel spreadsheet) to ensure uniform data submission. This template should include fields for raw peak areas, sample weights, calculated concentrations, and system suitability results.

Phase 2: Execution

  • Distribution: Ship the test material and reference standard to participating laboratories under appropriate, controlled conditions.

  • Analysis: Each laboratory analyzes the test material in replicate (e.g., n=6) on the same day, following the protocol precisely.

  • Reporting: Laboratories complete the standardized template and submit it along with representative chromatograms to the organizing laboratory by a specified deadline.

Phase 3: Data Analysis and Interpretation

  • Initial Review: Check all submitted data for completeness and adherence to the protocol.

  • Statistical Analysis:

    • Calculate the mean, standard deviation, and RSD for each laboratory.

    • Perform outlier tests (e.g., Grubbs' test for individual labs, Cochran's test for variance) to identify statistically significant deviations.

    • Calculate the overall mean, repeatability standard deviation (sr), and reproducibility standard deviation (sR).

    • Calculate the Horwitz Ratio (HorRat) to assess the reasonableness of the observed reproducibility.

  • Performance Assessment: Often, laboratory performance is assessed using z-scores, calculated as:

    • z = (x - X) / σ

    • Where x is the result from the laboratory, X is the assigned value (robust mean of all labs), and σ is the target standard deviation for proficiency.

    • A |z-score| ≤ 2 is generally considered satisfactory.

    • A 2 < |z-score| < 3 is a warning signal.

    • A |z-score| ≥ 3 is considered unsatisfactory and requires investigation.

  • Final Report: The organizing laboratory compiles a comprehensive report detailing the study design, the results from all labs (anonymized), the statistical analysis, and a concluding statement on the method's performance and fitness for purpose. Any sources of error or recommendations for method improvement should be discussed.

Conclusion

The accurate analysis of impurities such as this compound is a non-negotiable aspect of pharmaceutical quality control. While several advanced analytical techniques like HPAE-PAD and LC-MS/MS can provide the necessary specificity and sensitivity, the true measure of a method's worth lies in its reproducibility. A rigorously designed and executed inter-laboratory comparison is the gold standard for demonstrating this. It moves a method from a procedure that works in a single lab to a validated, transferable, and robust tool that ensures product quality and patient safety across the entire pharmaceutical industry. By following the principles and protocols outlined in this guide, organizations can build a foundation of analytical excellence and unwavering confidence in their data.

References

  • Yin, Y., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1943. [Link]

  • Fu, R. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent Technologies, Inc. Application Note. [Link]

  • SynZeal. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • LCGC International. (n.d.). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. [Link]

  • Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197-204. [Link]

  • Testing.com. (2021). Aminoglycoside Antibiotics. [Link]

  • Shcherbakov, D. N., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3349. [Link]

  • Carrier, D., Chartrand, N., & Matar, W. (1997). Comparison of the effects of amikacin and kanamycins A and B on dimyristoylphosphatidylglycerol bilayers. An infrared spectroscopic investigation. Biochemical pharmacology, 53(3), 401–408. [Link]

  • Isoherranen, N., & Soback, S. (1999). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. Journal of AOAC International, 82(5), 1017-1045. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Kanamycin Residue Content Determination by LCMS. SOP Number: 23023. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: ANDAs: Impurities in Drug Products. [Link]

  • Li, J., et al. (2012). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. Journal of the Brazilian Chemical Society, 23(7), 1259-1265. [Link]

  • McDermott, J. H., et al. (2022). Rapid Point-of-Care Genotyping to Avoid Aminoglycoside-Induced Ototoxicity in Neonatal Intensive Care. JAMA pediatrics, 176(5), 486–494. [Link]

  • Mpagama, S. G., et al. (2017). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetic Profile in Patients with Multi-Drug Resistant Tuberculosis in a Routine Clinical Setting in a Developing Country. Journal of analytical & bioanalytical techniques, 8(2), 356. [Link]

  • Kumar, V., et al. (2018). Total Synthesis of Kanamycins. Angewandte Chemie (International ed. in English), 57(42), 13933–13937. [Link]

  • Al-Yasiri, M. H., et al. (2015). Interlaboratory Comparison of Sample Preparation Methods, Database Expansions, and Cutoff Values for Identification of Yeasts by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry Using a Yeast Test Panel. Journal of clinical microbiology, 53(7), 2322–2326. [Link]

  • Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. [Link]

  • Top Doctors. (2024). Aminoglycoside antibiotics test: what it is, symptoms and treatment. [Link]

  • Theelen, B., et al. (2015). Interlaboratory Comparison of Sample Preparation Methods, Database Expansions, and Cutoff Values for Identification of Yeasts by Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry Using a Yeast Test Panel. Journal of Clinical Microbiology, 53(7), 2322-2326. [Link]

  • USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • ResearchGate. (n.d.). Table 1: Thresholds for impurities in semi synthetic antibiotics for human use.... [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Aminoglycoside Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Aminoglycosides

Aminoglycosides are a critical class of broad-spectrum antibiotics used to treat severe infections caused by Gram-negative bacteria.[1][2] Their unique structure, composed of amino sugars linked glycosidically to an aminocyclitol core, is responsible for their potent bactericidal activity.[3] However, these same structural features—high polarity, a polycationic nature, and the lack of a significant UV-absorbing chromophore—make their separation and quantification by High-Performance Liquid Chromatography (HPLC) a formidable challenge.[4][5]

Accurate quantification is non-negotiable for therapeutic drug monitoring (TDM), owing to their narrow therapeutic index and potential for nephrotoxicity and ototoxicity, as well as for ensuring the quality and purity of pharmaceutical formulations.[3] This guide provides a comparative analysis of the primary HPLC column technologies used for aminoglycoside separation, offering field-proven insights and experimental data to help researchers and drug development professionals navigate this complex analytical landscape.

Chapter 1: Deconstructing the Separation Mechanisms

The inherent hydrophilicity of aminoglycosides means they are poorly retained on traditional reversed-phase (RP) columns like C18 or C8 under standard conditions.[6] To achieve meaningful separation, chromatographers must employ specialized stationary phases or mobile phase modifiers that promote interaction. The choice of mechanism is the single most critical decision in method development, directly impacting selectivity, robustness, and detector compatibility.

Ion-Pair Reversed-Phase (IP-RP) Chromatography

Historically, IP-RP has been the workhorse for aminoglycoside analysis.[3] This technique introduces an ion-pairing reagent (e.g., heptafluorobutyric acid (HFBA) or sodium octanesulfonate) into the mobile phase.[4][7]

  • Mechanism of Action: The hydrophobic tail of the ion-pair reagent adsorbs onto the nonpolar stationary phase (e.g., C18), creating a pseudo-ion-exchange surface. The reagent's charged head group then forms a neutral complex with the positively charged amino groups of the aminoglycoside, enabling its retention and separation via a reversed-phase mechanism.

  • Causality Behind its Use: This approach effectively overcomes the primary challenge of poor retention. By masking the polar amine groups, it allows for the use of ubiquitous and well-understood C18 columns.

  • Limitations & Field Insights: While effective, IP-RP methods have significant drawbacks. The non-volatile salts used as ion-pairing agents are poorly compatible with mass spectrometry (MS) and can suppress the signal in evaporative detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD).[5] Furthermore, these reagents can permanently adsorb to the column, requiring long equilibration times and dedicated columns to prevent method bleed and cross-contamination.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and often superior alternative to IP-RP for separating highly polar compounds.[6][8]

  • Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, diol, or zwitterionic phases) and a mobile phase rich in a water-miscible organic solvent like acetonitrile.[6] The analytes partition between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. Retention increases with analyte hydrophilicity.

  • Causality Behind its Use: This mechanism is naturally suited to the physicochemical properties of aminoglycosides, providing excellent retention without the need for derivatization or harsh ion-pairing agents.[9] The use of volatile mobile phase buffers (e.g., ammonium formate or acetate) makes HILIC highly compatible with sensitive MS detection.

  • Field Insights: Amide and aminopropyl phases have been used, but zwitterionic stationary phases, which contain both positive and negative charges, often show superior resolution and peak shape for these polycationic analytes. For example, a zwitterionic sulfoalkylbetaine stationary phase has demonstrated excellent separation for a suite of 17 different aminoglycosides. While HILIC can sometimes require careful control of mobile phase water content and buffer concentration to ensure reproducibility, its advantages in selectivity and MS-compatibility are compelling.[6]

Mixed-Mode Chromatography (MMC)

MMC columns are engineered with stationary phases that exhibit multiple, distinct retention mechanisms simultaneously, such as reversed-phase and ion-exchange.

  • Mechanism of Action: A mixed-mode column, such as one with both C18 chains and cation-exchange groups, can retain aminoglycosides through both hydrophobic and electrostatic interactions. This dual mechanism provides an additional dimension of selectivity that can be finely tuned by adjusting mobile phase parameters like pH, ionic strength, and organic content.

  • Causality Behind its Use: MMC offers unique selectivity that can resolve structurally similar aminoglycosides or separate them from complex matrix components where single-mode columns might fail. For instance, amikacin has been successfully retained on an Obelisc R mixed-mode column without ion-pairing reagents, with retention adjustable via buffer pH and concentration.

Chapter 2: Comparative Performance Analysis of HPLC Columns

The selection of an HPLC column must be guided by the specific analytical objective, whether it's routine quality control, impurity profiling, or bioanalysis. The following table summarizes the performance of different column types based on published data and application notes.

Column Type / Method Stationary Phase Chemistry Primary Retention Mechanism Pros Cons Detector Compatibility Typical Analytes
Ion-Pair RP C18, C8Ion-Pairing, Reversed-PhaseGood retention for polar amines; Widely available columns.[6]MS/ELSD/CAD incompatibility; Long equilibration; Column bleed.[5]UV (with derivatization), RI, Pulsed Amperometry.[7][10]Gentamicin, Tobramycin, Amikacin.
HILIC (Amide/Diol) Amide, DiolHydrophilic PartitioningGood MS compatibility; No ion-pairing agents needed.Limited selectivity for some aminoglycoside groups.MS, CAD, ELSD.[11]General aminoglycoside screening.
HILIC (Zwitterionic) SulfoalkylbetaineHydrophilic Partitioning, Electrostatic InteractionExcellent resolution and selectivity; MS-friendly mobile phases.[5]Can require high buffer concentrations, potentially reducing MS sensitivity.MS, CAD, ELSD.Multi-aminoglycoside analysis (e.g., 17 compounds).
Mixed-Mode C18 + Cation ExchangeReversed-Phase, Cation ExchangeUnique selectivity; Retention tunable by pH and ionic strength.[12]Method development can be more complex.MS, CAD, ELSD.Amikacin and other polar basics.
Specialty RP e.g., Acclaim AmG C18Reversed-Phase (low pH)Designed for stability at low pH and high temperatures.[13]Often optimized for specific applications (e.g., gentamicin).MS, CAD, ELSD.Gentamicin and related substances.[13]

Chapter 3: Experimental Protocols & Method Development Workflow

Trustworthy analytical data is built upon a foundation of robust and reproducible protocols. Below is a representative HILIC-MS method, followed by a logical workflow for column and method selection.

Detailed Experimental Protocol: HILIC-MS/MS Analysis of Multiple Aminoglycosides

This protocol is adapted from a method proven to be reliable and sensitive for the determination of aminoglycosides in food matrices, demonstrating its applicability to complex samples.

  • Objective: To separate and quantify a mixture of aminoglycosides (e.g., Amikacin, Gentamicin, Kanamycin, Neomycin, Streptomycin, Tobramycin) using a zwitterionic HILIC column with MS detection.

  • Instrumentation:

    • UPLC/HPLC System (e.g., Waters ACQUITY UPLC)

    • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)

    • Column: Atlantis Premier BEH Z-HILIC, 2.5 µm, 2.1 x 100 mm

  • Reagents:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: Acetonitrile/Water (70:30 v/v)

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Accurately prepare the aqueous and organic mobile phases. Ensure the ammonium formate is fully dissolved and the pH is precisely adjusted. Filter through a 0.22 µm membrane.

    • Standard/Sample Preparation: Prepare stock solutions of aminoglycoside standards in water. Dilute to working concentrations using the sample diluent. For complex matrices like plasma or food, a solid-phase extraction (SPE) cleanup is recommended.

    • Chromatographic Conditions:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

      • Gradient Program:

        • 0.0 min: 15% A

        • 1.0 min: 15% A

        • 8.0 min: 50% A

        • 8.1 min: 90% A

        • 9.0 min: 90% A

        • 9.1 min: 15% A

        • 12.0 min: 15% A

    • MS/MS Detection (ESI+):

      • Optimize cone voltage and collision energy for each specific aminoglycoside using infusion.

      • Monitor multiple, specific MRM (Multiple Reaction Monitoring) transitions for each analyte to ensure identity and quantification.

    • System Equilibration (Self-Validating Step): Before initiating the analytical batch, perform at least 3-5 blank injections followed by injections of a mid-level standard. The retention times and peak areas must demonstrate stability (e.g., <2% RSD for peak area, <0.5% RSD for retention time) before proceeding. This ensures the column is fully equilibrated and the system is performing correctly.

Workflow for HPLC Column Selection

The process of selecting the right column is a logical progression from the analytical requirements to the final method.

G start Define Analytical Goal (e.g., QC, Bioanalysis, Impurity) detector Available Detectors? start->detector ms_avail MS Available detector->ms_avail Yes no_ms Universal Detector (CAD, ELSD) or UV? detector->no_ms No hilic Prioritize HILIC (Zwitterionic for best selectivity) ms_avail->hilic High Sensitivity & Specificity Needed mmc Consider Mixed-Mode for unique selectivity ms_avail->mmc Complex Mixture Resolution ip_rp Use Ion-Pair RP (with non-volatile pairs) no_ms->ip_rp CAD/ELSD/RI available derivatize Derivatization + RP-UV no_ms->derivatize Only UV available develop Develop & Optimize Method (Mobile Phase, Gradient) hilic->develop mmc->develop ip_rp->develop derivatize->develop validate Validate Method (Robustness, Specificity) develop->validate

Caption: Workflow for selecting an appropriate HPLC column and method for aminoglycoside analysis.

Conclusion and Authoritative Recommendations

The analysis of aminoglycosides by HPLC has evolved significantly. While traditional IP-RP methods are still in use, they are increasingly supplanted by more modern techniques that offer superior performance and detector compatibility.

  • For High-Sensitivity & MS Detection: HILIC is the authoritative choice. Specifically, zwitterionic HILIC columns provide the best-in-class selectivity and resolution for complex aminoglycoside mixtures and are fully compatible with MS-friendly mobile phases.[5] This is the recommended approach for bioanalysis and trace-level impurity detection.

  • For Routine QC with Universal Detectors (CAD/ELSD): Both HILIC and Mixed-Mode columns are excellent options. They avoid the column-fouling and long equilibration times associated with ion-pairing reagents, leading to more robust and higher-throughput methods.[11]

  • When Only UV Detection is Available: Pre- or post-column derivatization followed by reversed-phase HPLC remains a necessary, albeit more laborious, strategy.[4][14]

Ultimately, the optimal column is one that yields a robust, reproducible, and selective method that meets the specific validation requirements of the intended application. By understanding the underlying separation mechanisms and leveraging the comparative data presented, scientists can confidently select the right tool for this challenging but critical analytical task.

References

  • Al-Ghobashy, M. A., et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. PMC, National Institutes of Health. [Link]

  • Yang, J., & Rainville, P. D. (2021). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Waters Corporation. [Link]

  • McLaughlin, L. G., Henion, J. D., & Kijak, P. J. (1996). Determination of aminoglycoside antibiotics by reversed-phase ion-pair high-performance liquid chromatography coupled with pulsed amperometry and ion spray mass spectrometry. Journal of Chromatography A. [Link]

  • SIELC Technologies. (n.d.). HPLC Method of Amikacin on Obelisc R Column. SIELC Technologies. [Link]

  • Megawati, et al. (2021). High-performance liquid chromatography analysis of glycosaminoglycans. National Center for Biotechnology Information. [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Waters Corporation. (n.d.). Qualitative and Quantitative Analysis of Gentamicin Sulfate and Related Impurities on ACQUITY UPLC with QDa. Waters Corporation. [Link]

  • Fu, R. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent. [Link]

  • Waters Corporation. (2022). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

  • Liu, Q., et al. (2017). Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detection. RSC Advances. [Link]

  • Zhang, Q., et al. (2014). Fast determination of tobramycin by reversed-phase ion-pair high performance liquid chromatography with a refractive index detector. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. [Link]

  • Al-Ghobashy, M. A., et al. (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. ResearchGate. [Link]

  • Farouk, F., et al. (2019). Challenges in the development of analytical test procedure for aminoglycosides: A critical review. Bibliomed. [Link]

  • Attimarad, M., et al. (2020). A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. National Institutes of Health. [Link]

  • HELIX Chromatography. (n.d.). Access our Mixed-Mode Universe. HELIX Chromatography. [Link]

  • Aturki, Z., et al. (2024). Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. MDPI. [Link]

  • El-Yazbi, F. A., et al. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. ResearchGate. [Link]

  • Wang, Y., et al. (2024). A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics. PubMed. [Link]

  • Isoherranen, N., & Soback, S. (1999). Chromatographic Methods for Analysis of Aminoglycoside Antibiotics. ResearchGate. [Link]

  • Fu, R., & Bivens, A. (n.d.). Impurity Analysis of Aminoglycoside Antibiotic Using the Agilent InfinityLab Poroshell 120 HILIC-Z Column with ELSD Detection. Agilent. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amikacin. HELIX Chromatography. [Link]

Sources

A Comparative Guide to the Accurate and Precise Quantification of 1,3''-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1,3''-Di-HABA Kanamycin A, a known impurity of the aminoglycoside antibiotic, amikacin.[] We will delve into the technical nuances of the most common and robust methods, offering field-proven insights and detailed experimental protocols to empower you in your analytical endeavors.

The inherent chemical properties of aminoglycosides, including this compound, present unique analytical challenges. Their lack of a significant UV-absorbing chromophore necessitates specialized detection techniques or derivatization steps.[2] This guide will focus on two primary, yet distinct, analytical approaches: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), often involving derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Significance of this compound Quantification

This compound is a derivative of Kanamycin A and a known impurity in the manufacturing of amikacin. The presence and quantity of such impurities must be meticulously monitored to ensure the safety and potency of the final drug product. Regulatory bodies have stringent requirements for the identification and quantification of impurities in APIs. The availability of this compound as a reference standard is crucial for the development and validation of analytical methods to meet these regulatory expectations.[3][4]

Methodologies for Quantification

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceutical compounds. However, the analysis of aminoglycosides like Kanamycin A and its derivatives is challenging due to their poor UV absorption. To overcome this, pre-column or post-column derivatization with a UV-active agent is often employed. The addition of 4-hydroxy-2-aminobenzoyl (HABA) groups in this compound provides a significant advantage by enhancing its UV absorbance, making direct UV detection more feasible and sensitive.[]

The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a mobile phase. The HABA groups in this compound allow for its detection by a UV detector at a specific wavelength. For related compounds without sufficient chromophores, a derivatization agent like ninhydrin can be used to produce a colored derivative that can be detected in the visible range.[2]

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Sample Dilution Dilute with Mobile Phase Sample->Dilution Standard Prepare this compound Reference Standard Standard->Dilution Derivatization Add Derivatizing Agent (e.g., Ninhydrin Solution) Dilution->Derivatization Reaction Incubate to Complete Reaction Derivatization->Reaction Injection Inject into HPLC System Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: HPLC-UV workflow with pre-column derivatization.

This protocol is adapted from a validated method for amikacin analysis and can be optimized for the specific quantification of this compound.[5]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a 25:75 (v/v) mixture of acetonitrile and acetate buffer.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.

  • Sample Solution Preparation: Prepare the amikacin sample solution to a known concentration in the mobile phase.

  • Derivatization (if necessary for other impurities): To each standard and sample solution, add the derivatizing agent. For example, when using ninhydrin, mix the sample/standard with the ninhydrin solution and heat to allow for color development.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Acetate Buffer (25:75 v/v).

    • Flow Rate: 2 mL/min.

    • Detection Wavelength: 272 nm (this will need to be optimized for the specific derivative).

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it an ideal choice for the quantification of trace-level impurities. This technique does not typically require derivatization, as the mass spectrometer can directly detect and quantify the analyte based on its mass-to-charge ratio (m/z).

The sample is first separated by liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte molecules are ionized. The precursor ions of this compound are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dilution Dilute with Mobile Phase Sample->Dilution Standard Prepare this compound Reference Standard Standard->Dilution Injection Inject into LC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Integration Peak Integration MS2->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis.

This protocol for kanamycin quantification in a biological matrix can be adapted for the analysis of this compound in pharmaceutical preparations.[6]

  • Sample Preparation:

    • Accurately weigh the amikacin sample and dissolve it in a suitable solvent (e.g., water or mobile phase).

    • Prepare a stock solution of the this compound reference standard.

    • Create a series of calibration standards by spiking a blank matrix with the reference standard.

  • Chromatographic Conditions:

    • Column: A suitable column for polar compounds, such as a HILIC column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Optimized for the column dimensions.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Determine the specific precursor and product ion m/z values for this compound through infusion and optimization.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • Analysis: Inject the calibration standards and sample solutions into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratios of the analyte to an internal standard (if used) against the concentration of the calibration standards. Calculate the concentration of this compound in the sample from the calibration curve.

Performance Comparison

While specific validation data for this compound is not extensively published, we can infer the expected performance from validated methods for the parent compound, amikacin, and the closely related kanamycin. It is imperative to note that a full method validation according to ICH guidelines must be performed for the specific quantification of this compound.[5]

ParameterHPLC-UV (with Derivatization for Amikacin)LC-MS/MS (for Kanamycin/Amikacin)Expected Performance for this compound
Accuracy (% Recovery) 98.08–100.72%[2]Generally within 85-115% for bioanalytical methodsHigh accuracy is expected with both methods, contingent on proper validation.
Precision (% RSD) Intraday: < 5%, Interday: < 5%[2]Within-run and between-run precision typically < 15%High precision is achievable. LC-MS/MS may offer slightly better precision at lower concentrations.
Linearity (r²) > 0.99[5]> 0.99Excellent linearity is expected over a defined concentration range for both techniques.
Limit of Quantification (LOQ) Dependent on derivatization efficiency and chromophoreLLOQ of 250 ng/mL for amikacin and 100 ng/mL for kanamycin in serum[6]LC-MS/MS will offer a significantly lower LOQ, making it suitable for trace-level impurity quantification. The inherent chromophore in this compound will improve its HPLC-UV LOQ compared to underivatized kanamycin.
Specificity/Selectivity Good, but potential for interference from other derivatized compoundsExcellent, due to the specificity of MRM transitionsLC-MS/MS provides superior selectivity, which is critical for complex impurity profiles.
Throughput Moderate, derivatization step can be time-consumingHigh, especially with modern UPLC systemsLC-MS/MS generally offers higher throughput due to the absence of a derivatization step.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control where the concentration of the impurity is expected to be within the detection limits of the instrument. The inherent UV absorbance of this compound makes direct detection a viable option, simplifying the analytical workflow compared to the analysis of other underivatized aminoglycosides.

  • LC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis. It is the preferred method for the quantification of trace-level impurities and for analyses in complex matrices. Its ability to provide structural information can also be invaluable for impurity identification.

For comprehensive impurity profiling and in situations where low detection limits are critical, LC-MS/MS is the recommended approach. For routine quality control of known impurities at higher concentrations, a validated HPLC-UV method can be a reliable and economical choice.

Regardless of the chosen method, it is paramount that the analytical procedure is fully validated to demonstrate its accuracy, precision, specificity, linearity, and robustness for the intended purpose, in accordance with regulatory guidelines. The availability of a certified reference standard for this compound is a prerequisite for any quantitative analysis.

References

  • Evaluation of dynamics of derivatization and development of RP-HPLC method for the determination of amikacin sulphate. (2014). Journal of Applied Pharmaceutical Science, 4(5), 073-079.
  • 1,3-Di-HABA Kanamycin A | C26H50N6O15 | CID 71316090 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

  • This compound | 197909-66-3 | SynZeal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2023, September 22). Retrieved January 24, 2026, from [Link]

  • Amikacin 2021. (2021).
  • Teja, G. S., Gurupadayya, B. M., & Sairam, K. V. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMIKACIN IN PURE AND MARKETED FORMULATION USING HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4382-4386.
  • Detection method for impurities in amikacin sulfate injection - Google Patents. (n.d.).
  • El-Yazbi, F. A., Khamis, E. F., Youssef, R. M., El-Sayed, M. A., & El-Kimary, E. I. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization.
  • Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(1).
  • Dijkstra, J. A., Sturkenboom, M. G., van Hateren, K., Koster, R. A., Greijdanus, B., & Alffenaar, J. W. (2014). Quantification of amikacin and kanamycin in serum using a simple and validated LC-MS/MS method. Bioanalysis, 6(16), 2125-2133.
  • Quantification of amikacin and kanamycin in serum using a simple and validated LC–MS/MS method | Request PDF. (2014).
  • Assay Development for Aminoglycosides by HPLC with Direct UV Detection | Journal of Chromatographic Science | Oxford Academic. (2016, October 18). Retrieved January 24, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.